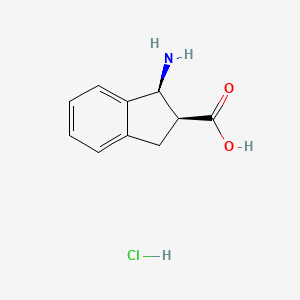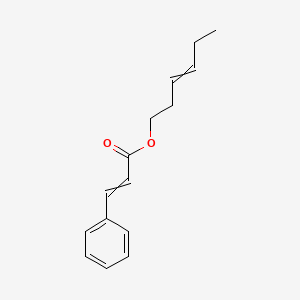![molecular formula C11H19ClN2O B11728152 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride](/img/structure/B11728152.png)
4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina es un compuesto químico con la fórmula molecular C11H19ClN2O. Es conocido por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina. Este compuesto se utiliza a menudo como intermedio en la síntesis de otros productos químicos y farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina normalmente implica la reacción de la 4-hidroxi-2-metil anilina con cloruro de 2-(dimetilamino)etilo en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto a menudo emplea rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de los parámetros de reacción para lograr una calidad constante. El producto final se purifica mediante técnicas de cristalización o destilación para obtener el compuesto deseado en su forma de clorhidrato .
Análisis De Reacciones Químicas
Tipos de reacciones
El clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina experimenta diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto se puede oxidar para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como haluros o aminas en condiciones básicas o ácidas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas primarias o secundarias .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Sirve como precursor en la síntesis de productos farmacéuticos, particularmente aquellos dirigidos al sistema nervioso central
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina implica su interacción con dianas moleculares específicas. Actúa como un inhibidor de la acetilcolinesterasa y como un antagonista del receptor D2 de dopamina. Al inhibir la acetilcolinesterasa, aumenta los niveles de acetilcolina, lo que lleva a una mayor neurotransmisión. Su acción antagonista sobre los receptores D2 de dopamina ayuda a modular los niveles de dopamina, lo que es beneficioso para el tratamiento de ciertos trastornos neurológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-[2-(Dimetilamino)etoxi]bencilamina
- Clorhidrato de 4-[2-(Dimetilamino)etoxi]benzaldehído oxima
- Clorhidrato de N-(4-(2-(Dimetilamino)etoxi)fenil)acetamida .
Singularidad
El clorhidrato de 4-[2-(Dimetilamino)etoxi]-2-metil anilina es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su capacidad para actuar tanto como un inhibidor de la acetilcolinesterasa como un antagonista del receptor D2 de dopamina lo diferencia de otros compuestos similares .
Propiedades
Fórmula molecular |
C11H19ClN2O |
|---|---|
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H |
Clave InChI |
MGBZEYFMGAEKQY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OCCN(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11728079.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)
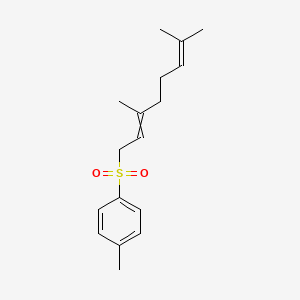
![1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one](/img/structure/B11728091.png)
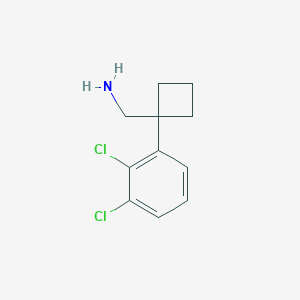
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11728096.png)
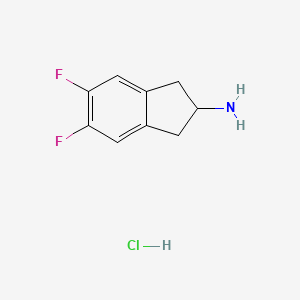
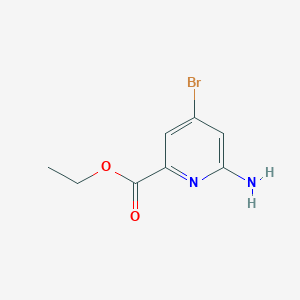
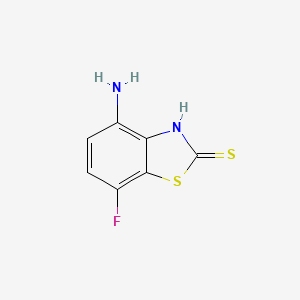
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11728112.png)
carbohydrazide](/img/structure/B11728118.png)
